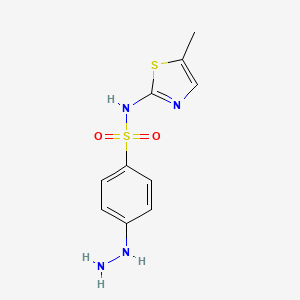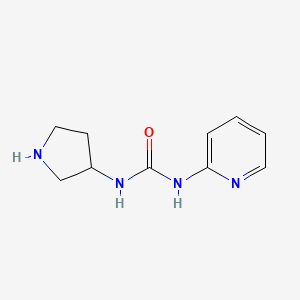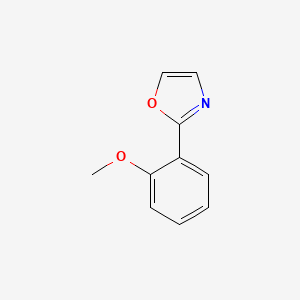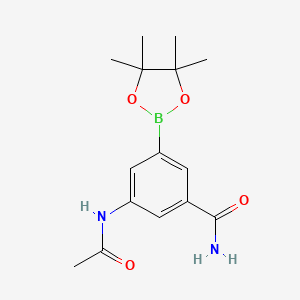
(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring and a quinazolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For example, the quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The piperidine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and piperidine derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a tool to investigate the role of specific molecular pathways in cell signaling and metabolism.
Medicine
In medicine, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied. For example, in cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one: This compound lacks the ®-configuration, which can affect its biological activity and pharmacokinetic properties.
3-(Piperidin-3-yl)-quinazolin-2(1H)-one: This compound lacks the dihydro moiety, which can influence its reactivity and stability.
®-3-(Piperidin-3-yl)-quinazolin-2(1H)-one hydrochloride: This compound lacks the dihydro moiety but retains the ®-configuration, making it a useful comparison for studying the effects of hydrogenation.
Uniqueness
The uniqueness of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride lies in its specific configuration and structure. The ®-configuration can significantly influence its interaction with molecular targets, leading to different biological activities compared to its racemic or (S)-configured counterparts. Additionally, the presence of both the piperidine ring and the dihydroquinazolinone core provides a versatile scaffold for further chemical modifications.
Propiedades
Fórmula molecular |
C13H18ClN3O |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
3-piperidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H |
Clave InChI |
NFTVBOPROMWLRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)


![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
